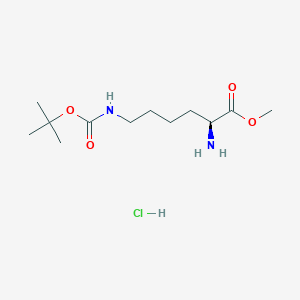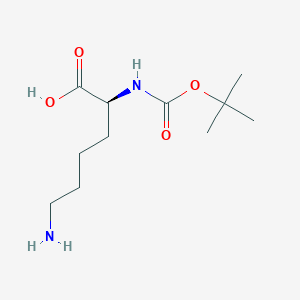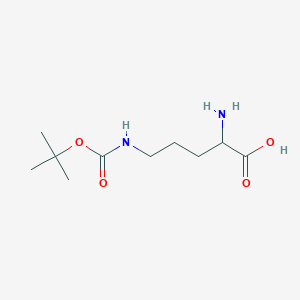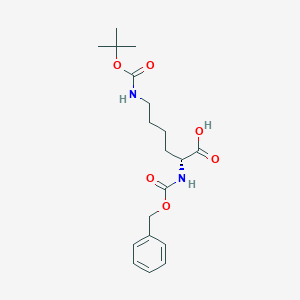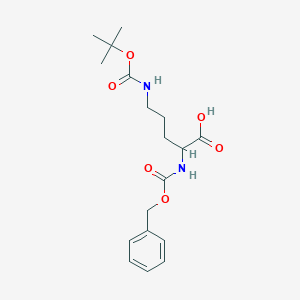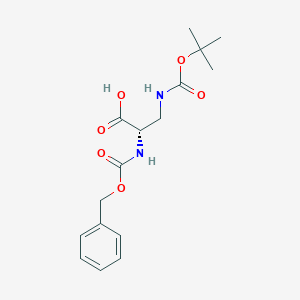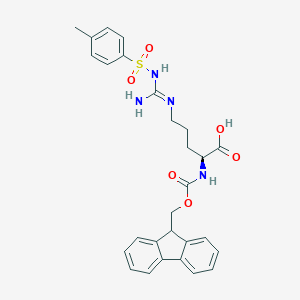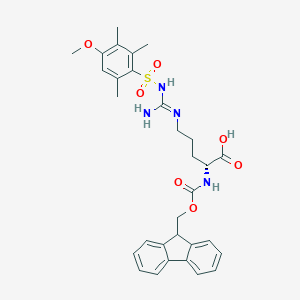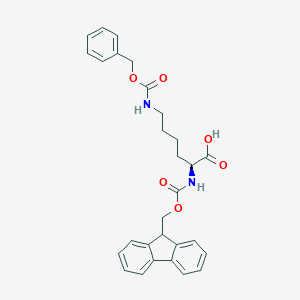
Fmoc-Dab(Alloc)-OH
Übersicht
Beschreibung
“Fmoc-Dab(Alloc)-OH” is a modified amino acid that is used in peptide synthesis1. The Fmoc group is a fluorenylmethyloxycarbonyl protecting group, which is widely used due to its stability against acids and bases2.
Synthesis Analysis
A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab, and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids1. This process involves the use of Fmoc/tBu solid-phase synthesis, which is the method of choice for the synthesis of these molecules in both research and industrial settings3.
Molecular Structure Analysis
The Fmoc group is known for its inherent hydrophobicity and aromaticity, which can promote building block association4. This makes it an excellent choice for the modification of amino acids and short peptides.
Chemical Reactions Analysis
The Alloc group in “Fmoc-Dab(Alloc)-OH” is stable against acids and bases, allowing for selective protection of the Fmoc, Cbz, and Boc groups. The removal of the Alloc group typically occurs in the presence of Pd(0)2.Physical And Chemical Properties Analysis
The Fmoc group’s inherent hydrophobicity and aromaticity allow it to promote building block association, making it a valuable tool in the fabrication of functional materials4.Wissenschaftliche Forschungsanwendungen
Synthesis of Protected α-2,3-Diaminopropionic Acid and 2,4-Diaminobutanoic Acid : The synthesis of orthogonally protected Fmoc-Dap/Dab (Boc/Z/Alloc)-OH from Fmoc-Asp/Glu is described, with a focus on the conversion of acid function to acyl azides, Curtius rearrangement, and hydrolysis of the oxazolidinone group (Rao, Tantry, & Babu, 2006).
Challenges in Solid-Phase Peptide Synthesis (SPPS) : Fmoc-Dab(Mtt)-OH, a commercially available orthogonally protected amino acid, demonstrated poor coupling efficiency during SPPS. This study provides insights into the challenges of incorporating Fmoc-Dab(Mtt)-OH in peptide synthesis (Lam, Wu, & Wong, 2022).
Synthesis of Protected Norcysteines for SPPS : This research highlights the application of Fmoc-strategy on solid phase in synthesizing norcystine bridges in peptides, demonstrating the utility of N-Alloc and S-Tmob protections of norcysteine (Samant & Rivier, 2007).
Deprotection and Peptide Coupling of N-Alloc Amines : The study developed an efficient method for the deprotection and peptide coupling of N-Alloc amino acids with N-Boc or N-Fmoc amino acids, using DABCO for the deprotection of the N-Alloc group (Zorn et al., 2001).
Multipin Solid-Phase Synthesis of Acyl Diaminopropionic Acid Oligomers : N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid was prepared and used as a scaffold for the synthesis of acyl trimers, highlighting the versatility of this compound in the preparation of diverse organic molecules (Valerio, Bray, & Stewart, 2009).
Oxime Carbonates as Reagents for Introducing Fmoc and Alloc Protecting Groups : The research discusses the use of oxime carbonates for introducing Fmoc and Alloc protecting groups in peptide chemistry, offering an alternative to classical Boc protection (Khattab et al., 2010).
"One-Pot" Preparation of N-Carbamate Protected Amino Acids : This method enables the preparation of Fmoc and Alloc amino acids in a one-pot process, minimizing byproducts and offering high yield and purity (Cruz et al., 2004).
Combined Fmoc-Alloc Strategy for SPPS of Phosphoserine Peptides : The study presents a block method for the synthesis of serine phosphopeptides using Fmoc and Alloc strategies, demonstrating their application in the study of phosphorylation-dependent tau antisera (Shapiro et al., 1997).
Safety And Hazards
Zukünftige Richtungen
The study of Fmoc-modified simple biomolecules has not been extensively summarized4. However, given their potential for applications due to their inherent hydrophobicity and aromaticity, there is significant interest in further exploring these important bio-inspired building blocks4.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVBOSPUFNDYMF-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373237 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Dab(Alloc)-OH | |
CAS RN |
204316-32-5 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



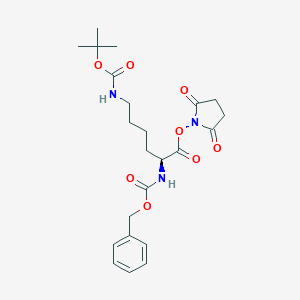
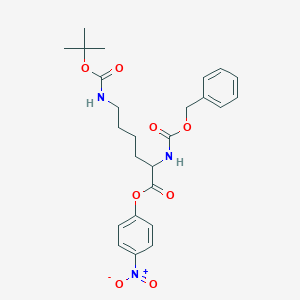
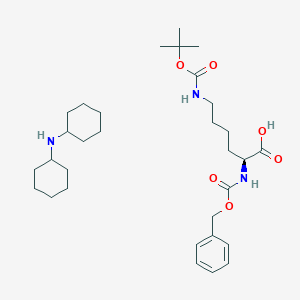
![(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B556976.png)
